
5,5'-Diiodo-2,2'-dimethylbiphenyl
Übersicht
Beschreibung
5,5'-Diiodo-2,2'-dimethylbiphenyl (DIDMB) is a halogenated aromatic compound that has been the subject of much scientific research in the past few decades. DIDMB is a member of the biphenyl family, a group of aromatic compounds that are widely used in the synthesis of a variety of organic compounds. DIDMB is a versatile compound that has numerous applications in both organic chemistry and biochemistry. In
Wissenschaftliche Forschungsanwendungen
Optical Resolution and Absolute Configuration
- Optical resolution and determination of the absolute configuration of closely related compounds, such as 2,2′-Dihydroxy-6,6′-dimethylbiphenyl, have been achieved. These processes are crucial for understanding the physical and chemical properties of such compounds (Kanoh, Tamura, Motoi, & Suda, 1987).
Synthesis and Structural Analysis
- Research includes the synthesis and X-ray structural analysis of similar dimethyl biphenyl compounds. This kind of analysis helps in understanding the spatial arrangement and interactions of the molecules, which are key in material science and molecular chemistry (Pomerantz, Amarasekara, & Dias, 2002).
Catalysis in Chemical Reactions
- Compounds like 2,2′-Diamino-6,6′-dimethylbiphenyl have been used as efficient ligands in palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions. These reactions are significant in organic synthesis, demonstrating the utility of dimethylbiphenyl derivatives in catalysis (Lu, Ma, Li, Ma, & Shao, 2010).
Development of Novel Ligands for Homogeneous Catalysis
- The synthesis of new, efficient, and easily accessible chiral biheteroaromatic ligands for transition metals, using dimethyl biphenyl structures, is another area of application. These ligands are used in stereoselective catalysis, a critical aspect of asymmetric synthesis (Benincori, Cesarotti, Piccolo, & Sannicolo, 2000).
Optical Nonlinearity and Material Applications
- Investigating the nonlinear optical properties of dimethyl biphenyl derivatives, such as their absorption coefficients and refraction index. These properties are essential for developing materials for optical devices (Zidan, Al-Ktaifani, & Allahham, 2015).
Photodecomposition Reactions
- Studying the photodecomposition reactions involving dimethylbiphenyls to understand reaction mechanisms and assist in the development of new chemical processes (Sakaguchi, Hayashi, & Nagakura, 1980).
Synthesis and Resolution for Chiral Applications
- The synthesis and optical resolution of axially dissymmetric dimethylbiphenyl compounds are critical for applications that require specific enantiomers, such as in the pharmaceutical and agrochemical industries (Kanoh, Muramoto, Kobayashi, Motoi, & Suda, 1987).
Development of Organic Pigments and Intermediates
- Design and synthesis of benzidine analogs with dimethyl biphenyl structures for potential use as nonmutagenic colorants in dyes and pigments (Hinks, Freeman, Nakpathom, & Sokołowska, 2000).
Eigenschaften
IUPAC Name |
4-iodo-2-(5-iodo-2-methylphenyl)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I2/c1-9-3-5-11(15)7-13(9)14-8-12(16)6-4-10(14)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRWVADZBWZCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C2=C(C=CC(=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Diiodo-2,2'-dimethylbiphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



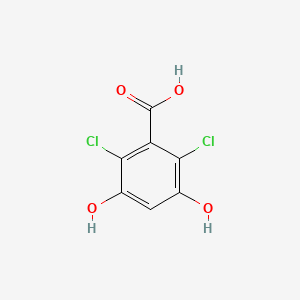
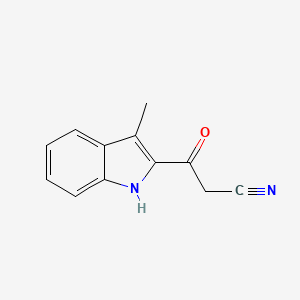

![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)
![N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B1435733.png)
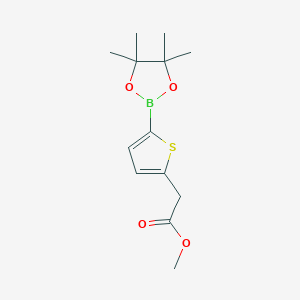
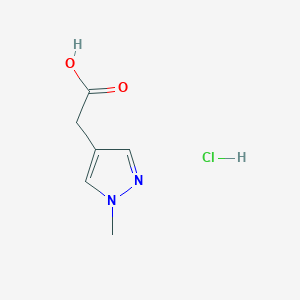
![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)
![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)
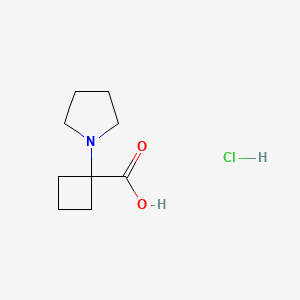
![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)

